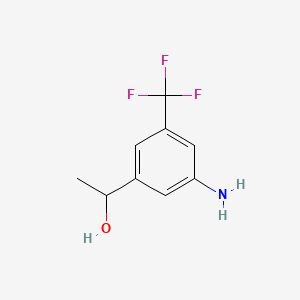
3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol is an organic compound with the molecular formula C9H10F3NO This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a hydroxyl group on the benzylic carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-alpha-methyl-4-(trifluoromethyl)benzenemethanol
- 3-Amino-5-(trifluoromethyl)benzyl alcohol
Uniqueness
3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
42818-60-0 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-5,14H,13H2,1H3 |
InChI Key |
ATRKQTIVYKNDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



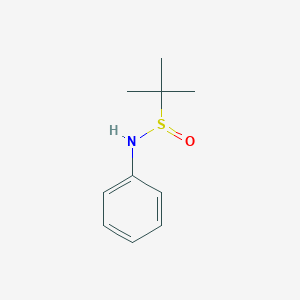
![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
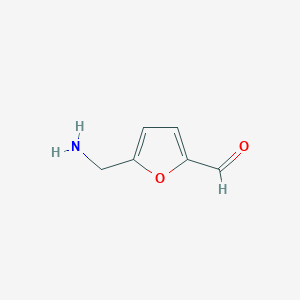
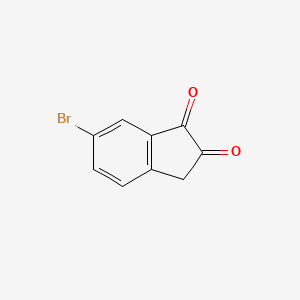
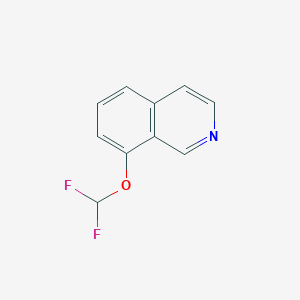

![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
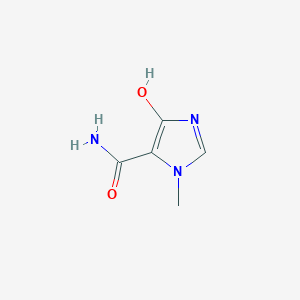
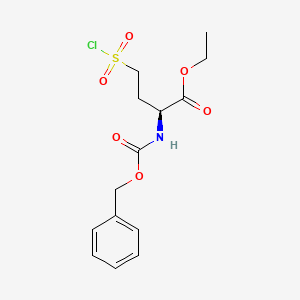
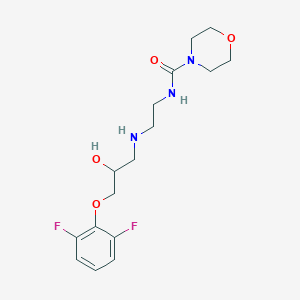
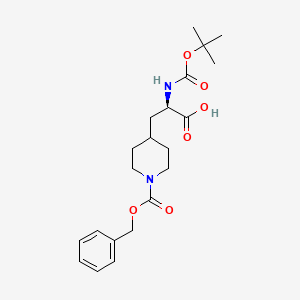
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
